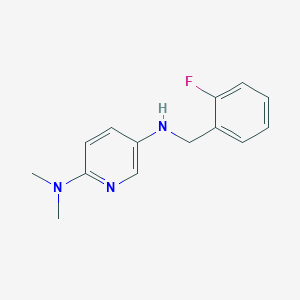
n5-(2-Fluorobenzyl)-n2,n2-dimethylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorobenzyl group attached to a dimethylpyridine diamine structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Méthodes De Préparation
The synthesis of N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve continuous-flow synthesis, which offers better control over reaction conditions and higher efficiency compared to traditional batch reactors . This method is particularly useful for scaling up the production of fine chemicals and pharmaceutical intermediates.
Analyse Des Réactions Chimiques
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding ketone or aldehyde, while reduction may yield an amine or alcohol.
Applications De Recherche Scientifique
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
Fluorobenzene: A simpler fluorinated aromatic compound with different reactivity and applications.
2-Fluorobenzoyl chloride: Another fluorinated compound used in organic synthesis with distinct chemical properties.
5-Fluoro-2-nitrobenzotrifluoride: A compound used as an intermediate in the synthesis of pharmaceuticals with different functional groups and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16FN3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
5-N-[(2-fluorophenyl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C14H16FN3/c1-18(2)14-8-7-12(10-17-14)16-9-11-5-3-4-6-13(11)15/h3-8,10,16H,9H2,1-2H3 |
Clé InChI |
BAILLMGLKWPKMW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=C1)NCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
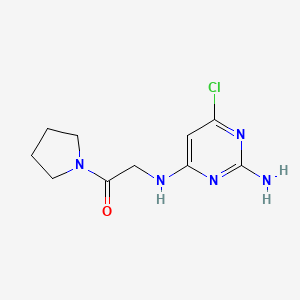
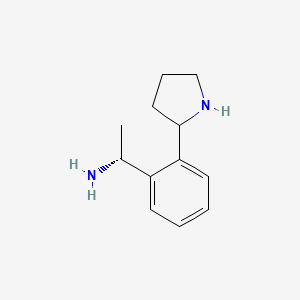
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
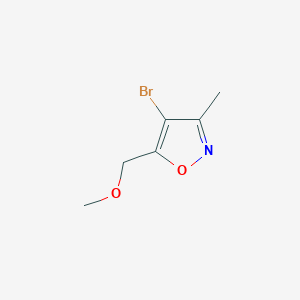
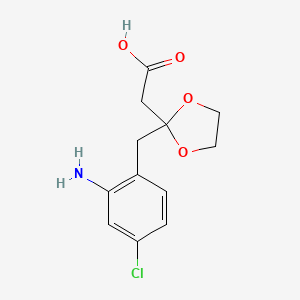
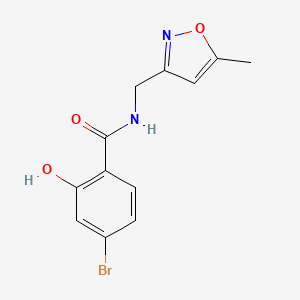

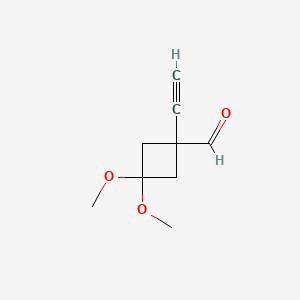

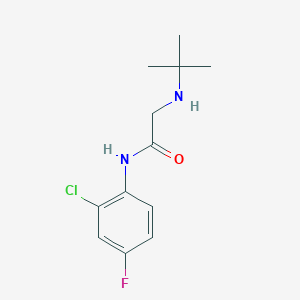
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
